

## Orthogonal methods to validate KRAS inhibitor-23 activity

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# **Biochemical Assays: Direct Interaction with the Target**

Biochemical assays are fundamental in determining the direct interaction of an inhibitor with the purified KRAS protein. These assays provide quantitative measures of binding affinity and inhibitory activity, independent of cellular contexts.

### **Key Biochemical Validation Methods:**

- Competitive Binding Assays: These assays measure the affinity (dissociation constant, KD)
  of an inhibitor for the KRAS protein. In one format, a DNA-tagged KRAS protein is incubated
  with an immobilized ligand. The inhibitor is then added in increasing concentrations to
  compete for binding, and the amount of bound KRAS is quantified.[1]
- Nucleotide Exchange Assays: These assays measure the inhibitor's ability to lock KRAS in
  its inactive, GDP-bound state by preventing the exchange of GDP for GTP.[2] The activity is
  often measured using techniques like Homogeneous Time-Resolved Fluorescence (HTRF)
  or by monitoring changes in protein fluorescence.[2]

### **Comparative Biochemical Data:**



Assay Type	Inhibitor	Target	Result Type	Value
Competitive Binding	Sotorasib	KRAS G12C	KD	220 nM
Competitive Binding	Adagrasib	KRAS G12C	KD	9.59 nM
Nucleotide Exchange	Sotorasib	KRAS G12C	IC50	8.88 nM
Nucleotide Exchange	Sotorasib	KRAS (WT)	IC50	>100 μM
Nucleotide Exchange	Adagrasib	KRAS G12C	IC50	5 nM

Data sourced from multiple biochemical studies.[2][3]

### **Cell-Based Assays: Activity in a Biological Context**

Cell-based assays are crucial for confirming that an inhibitor can engage its target within a living cell and exert the desired downstream effects. These assays bridge the gap between biochemical potency and physiological function.

### **Key Cell-Based Validation Methods:**

- Target Engagement Assays: These assays confirm that the inhibitor binds to KRAS within
  intact cells. The NanoBRET™ Target Engagement assay is a common method that
  measures the displacement of a fluorescent tracer from a NanoLuc®-tagged KRAS protein
  by the inhibitor.[1][4][5]
- Downstream Signaling Assays: Inhibition of KRAS should lead to a reduction in the phosphorylation of downstream signaling proteins in the MAPK pathway, such as MEK and ERK.[6] This is typically measured by Western blot or HTRF assays for phosphorylated ERK (p-ERK).[7][8]
- Cell Viability and Proliferation Assays: These functional assays determine the ultimate effect of the inhibitor on cancer cell survival and growth. Assays like CellTiter-Glo® measure



cellular ATP levels as an indicator of viability.[7][9]

**Comparative Cellular Data:** 

Assay Type	Inhibitor	Cell Line	Result Type	Value (IC50)
p-ERK Inhibition	Sotorasib	MIA PaCa-2	IC50	~1-10 nM
p-ERK Inhibition	Adagrasib	MIA PaCa-2	IC50	Single-digit nM
Cell Viability	Sotorasib	NCI-H358	IC50	~6 nM
Cell Viability	Sotorasib	MIA PaCa-2	IC50	~9 nM
Cell Viability	Adagrasib	NCI-H358	IC50	10 - 973 nM (2D)
Cell Viability	Adagrasib	MIA PaCa-2	IC50	10 - 973 nM (2D)

Data compiled from various cellular studies.[7][8][9][10]

### In Vivo Models: Efficacy in a Living Organism

In vivo studies using animal models, such as tumor xenografts in mice, are the final preclinical step to evaluate an inhibitor's efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism context.

### **Key In Vivo Validation Methods:**

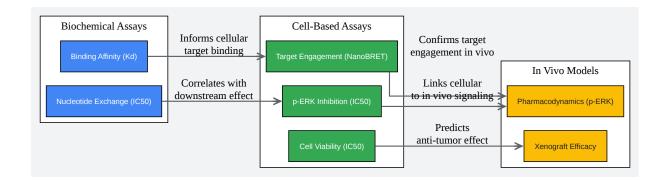
- Xenograft Models: Human cancer cell lines with the target KRAS mutation are implanted into immunocompromised mice.[11] The mice are then treated with the inhibitor, and tumor growth is monitored over time to assess anti-tumor efficacy.[11][12]
- Genetically Engineered Mouse Models (GEMMs): These models have the KRAS mutation engineered into their genome, providing a more physiologically relevant context for studying tumor development and response to therapy.
- Pharmacodynamic (PD) Biomarkers: Tumor biopsies from treated animals can be analyzed for target engagement and downstream signaling inhibition (e.g., p-ERK levels) to correlate with anti-tumor activity.



**Comparative In Vivo Efficacy Data:** 

Model Type	Inhibitor	Dosing	Outcome
Xenograft	Sotorasib	Orally, once daily	Capable of inducing tumor regression.[9]
Xenograft	Adagrasib	100 mg/kg, twice daily for 21 days	Significant inhibition of brain tumor growth. [11]
Xenograft	Adagrasib	30-100 mg/kg/day	Dose-dependent anti- tumor efficacy.[13]

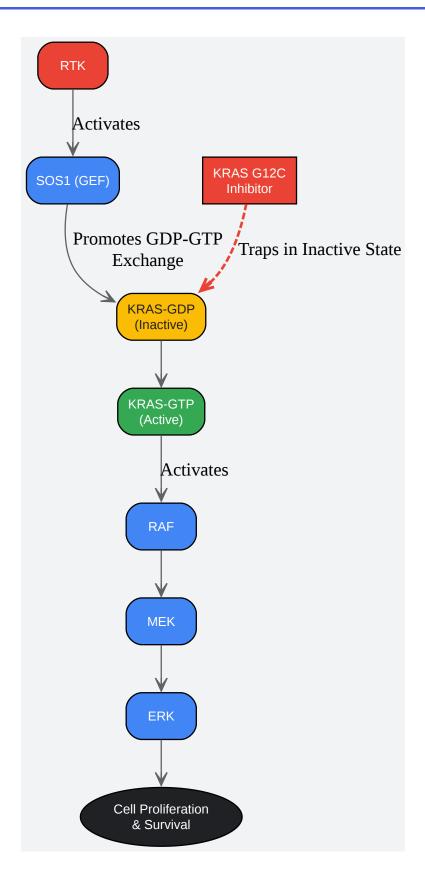
# Visualizing the Validation Workflow and KRAS Signaling



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Caption: Orthogonal workflow for validating KRAS inhibitor activity.





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Caption: Simplified KRAS signaling pathway and inhibitor action.



## Experimental Protocols Biochemical Nucleotide Exchange Assay (HTRF)

- Objective: To measure the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog on purified KRAS G12C protein.
- Methodology:
  - Purified, inactive (GDP-bound) KRAS G12C protein is incubated with varying concentrations of the test inhibitor.
  - A fluorescently labeled, non-hydrolyzable GTP analog (e.g., GTP-Eu) and an acceptor fluorophore (e.g., Labeled anti-GTP) are added to the reaction.
  - The reaction is incubated to allow for nucleotide exchange.
  - If the inhibitor is ineffective, GTP-Eu will bind to KRAS, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.
  - The HTRF signal is read on a plate reader. The signal is inversely proportional to the inhibitor's activity.
  - IC50 values are calculated by plotting the signal against the inhibitor concentration.

### Cellular p-ERK Western Blot Assay

- Objective: To determine the concentration of inhibitor required to reduce the phosphorylation of ERK in KRAS G12C mutant cells.
- Methodology:
  - KRAS G12C mutant cells (e.g., MIA PaCa-2) are seeded in multi-well plates and allowed to adhere overnight.
  - Cells are treated with a serial dilution of the inhibitor for a specified time (e.g., 2-24 hours).
  - After treatment, cells are lysed to extract total protein.



- Protein concentration is determined using a BCA assay to ensure equal loading.
- Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane.
- The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).
- The membrane is then incubated with secondary antibodies conjugated to a detection enzyme (e.g., HRP).
- The signal is visualized using a chemiluminescent substrate and an imaging system.
- Band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the IC50.[4]

### **Cell Viability Assay (CellTiter-Glo®)**

- Objective: To measure the effect of the inhibitor on the viability of cancer cells.
- Methodology:
  - Cells are seeded in 96-well plates at a low density.
  - The following day, cells are treated with a range of inhibitor concentrations.
  - Cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).[7][9]
  - The CellTiter-Glo® reagent, which contains a substrate for luciferase, is added to each well.
  - The reagent lyses the cells, and in the presence of ATP, luciferase generates a luminescent signal that is proportional to the number of viable cells.
  - Luminescence is read on a plate reader.
  - IC50 values are determined by plotting luminescence against inhibitor concentration.



### In Vivo Tumor Xenograft Study

- Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living animal model.
- Methodology:
  - KRAS G12C mutant human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
  - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Mice are randomized into vehicle control and treatment groups.
  - The inhibitor is administered orally or via injection, typically once or twice daily, for a set period (e.g., 21 days).[11]
  - Tumor volume is measured regularly (e.g., twice weekly) using calipers.
  - Animal body weight is monitored as an indicator of toxicity.
  - At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to the vehicle control group.[14]

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